molecular formula C33H17N5O10 B11537943 2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]

2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11537943
M. Wt: 643.5 g/mol
InChI Key: DEMMYVBKKYCTRC-UHFFFAOYSA-N
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Description

The compound 5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule characterized by the presence of multiple aromatic rings and nitro groups.

Chemical Reactions Analysis

Types of Reactions

5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: is unique due to its specific structural features, such as the presence of multiple nitro groups and the isoindoline-1,3-dione scaffold.

Properties

Molecular Formula

C33H17N5O10

Molecular Weight

643.5 g/mol

IUPAC Name

5-(4-nitrophenoxy)-2-[6-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]pyridin-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C33H17N5O10/c39-30-24-14-12-22(47-20-8-4-18(5-9-20)37(43)44)16-26(24)32(41)35(30)28-2-1-3-29(34-28)36-31(40)25-15-13-23(17-27(25)33(36)42)48-21-10-6-19(7-11-21)38(45)46/h1-17H

InChI Key

DEMMYVBKKYCTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])N5C(=O)C6=C(C5=O)C=C(C=C6)OC7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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